molecular formula C13H16ClNO4 B1347299 Diethyl 2-(4-chloroanilino)propanedioate CAS No. 5203-01-0

Diethyl 2-(4-chloroanilino)propanedioate

Cat. No.: B1347299
CAS No.: 5203-01-0
M. Wt: 285.72 g/mol
InChI Key: MUNGWHXBRNABGE-UHFFFAOYSA-N
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Description

It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is notable for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(4-chloroanilino)propanedioate typically involves the alkylation of enolate ions. . The enolate ion then reacts with 4-chloroaniline to form the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-chloroanilino)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products:

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

    Hydrolysis: The major products are the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Diethyl 2-(4-chloroanilino)propanedioate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound in drug development for the treatment of cancer, inflammation, and autoimmune diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(4-chloroanilino)propanedioate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Diethyl 2-(4-chloroanilino)propanedioate can be compared with other similar compounds, such as:

    Diethyl 2-(4-bromoanilino)propanedioate: Similar structure but with a bromo group instead of a chloro group.

    Diethyl 2-(4-fluoroanilino)propanedioate: Similar structure but with a fluoro group instead of a chloro group.

    Diethyl 2-(4-methoxyanilino)propanedioate: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness: The presence of the chloro group in this compound imparts specific chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

diethyl 2-(4-chloroanilino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-9(14)6-8-10/h5-8,11,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGWHXBRNABGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289033
Record name Diethyl (4-chloroanilino)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-01-0
Record name 5203-01-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58618
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (4-chloroanilino)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chloro-phenylamino)-malonic acid diethyl ester
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Synthesis routes and methods

Procedure details

p-Chloroaniline (2 g) was dissolved in dry benzene (20 ml), and diethyl bromomalonate (3.8 g) and then dry pyridine (1.3 ml) were added. The mixture was refluxed with stirring overnight. The solvent was distilled off under reduced pressure, and then water was added. The mixture was extracted with chloroform twice. The chloroform layers were washed with water twice and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue (3.34 g) was purified by silica gel column chromatography using benzene as an eluent to give 1.56 g (yield 35%) of diethyl p-chloroanilinomalonate having the following NMR data.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two

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